2-Chloro-5-iodo-3-methylthiophene
Description
Overview of Thiophene (B33073) Scaffolds in Organic Synthesis and Materials Science
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both organic synthesis and materials science. miamioh.edu Its structural similarity to benzene (B151609) allows it to often replace the benzene ring in biologically active compounds without a loss of activity, making it a key component in many pharmaceuticals and agrochemicals. rsc.orgresearchgate.net In materials science, the thiophene ring is a fundamental building block for a class of polymers known as polythiophenes, which are renowned for their excellent electrical conductivity and are integral to the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. nih.gov The ease of functionalization of the thiophene ring allows for the fine-tuning of the chemical, physical, and optical properties of the resulting materials. spectroscopyonline.com
Significance of Halogenation in Thiophene Chemistry for Tailored Reactivity and Electronic Properties
The introduction of halogen atoms (chlorine, bromine, iodine) onto the thiophene ring is a powerful strategy for modifying its chemical reactivity and electronic properties. spectroscopyonline.comnii.ac.jp Halogenation significantly influences the electron density of the thiophene ring, which in turn affects its behavior in chemical reactions. nii.ac.jp For instance, halogenated thiophenes are more susceptible to certain coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the construction of complex organic molecules and conjugated polymers. spectroscopyonline.com The type of halogen and its position on the ring dictate the reactivity, with iodine being a particularly useful substituent for cross-coupling reactions due to the lability of the carbon-iodine bond. nii.ac.jp From an electronic standpoint, halogenation can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of thiophene-based materials, which is a critical factor in designing materials for organic electronics with improved stability and performance. nih.gov
Research Context of 2-Chloro-5-iodo-3-methylthiophene within Substituted Thiophenes
Within the vast family of substituted thiophenes, this compound stands out as a bifunctional building block. The presence of two different halogen atoms at specific positions (2-chloro and 5-iodo) offers orthogonal reactivity, allowing for selective functionalization at either the C-Cl or C-I bond under different reaction conditions. The additional methyl group at the 3-position can also influence the solubility and solid-state packing of materials derived from this compound. This trifecta of substituents makes this compound a highly valuable intermediate for the synthesis of complex, well-defined molecular architectures, particularly for applications in materials science where precise control over the final structure is paramount for achieving desired electronic and optical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIS/c1-3-2-4(7)8-5(3)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEODKIZYFJEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformative Pathways of 2 Chloro 5 Iodo 3 Methylthiophene
Reactivity of Halogen Atoms on the Thiophene (B33073) Ring
The presence of two different halogen atoms, chlorine and iodine, on the 3-methylthiophene (B123197) ring at positions 2 and 5 respectively, imparts distinct reactivity to the molecule. The nature of the halogen, its position on the thiophene ring, and the reaction conditions dictate the outcome of chemical transformations.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halo-thiophenes. nih.gov The reactivity of the halogen atom in 2-chloro-5-methylthiophene (B100211) towards nucleophilic substitution is well-documented. quinoline-thiophene.com The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. quinoline-thiophene.com This reactivity is attributed to the electron-withdrawing nature of the thiophene ring and the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. nih.gov
Recent computational studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that the SNAr reaction with pyrrolidine (B122466) proceeds through a stepwise mechanism involving the initial addition of the nucleophile to the C2 position, followed by the elimination of the leaving group. nih.gov The rate and feasibility of these reactions are often influenced by the nature of the substituents on the thiophene ring. nih.gov For instance, the presence of electron-withdrawing groups can significantly enhance the rate of substitution. nih.gov While direct studies on 2-chloro-5-iodo-3-methylthiophene are limited, the established principles of SNAr on thiophene systems suggest that the chlorine atom would be the more likely site for nucleophilic attack under typical SNAr conditions, given the generally higher reactivity of chloroarenes compared to iodoarenes in this type of reaction.
Interactive Data Table: Reactivity of Halogenated Thiophenes in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Product | Reaction Conditions | Reference |
| 2-Chloro-5-methylthiophene | Various nucleophiles | 2-Substituted-5-methylthiophene | Suitable conditions | quinoline-thiophene.com |
| 2-Methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-cyano-5-nitrothiophene | Computational study | nih.gov |
| 2-Chloro-5-trifluoromethoxypyrazine | 3-Methylthiophenol | 2-(3-Methylphenylthio)-5-trifluoromethoxypyrazine | Not specified | researchgate.net |
Metal-Halogen Exchange Dynamics
Metal-halogen exchange is a powerful tool in organic synthesis for the formation of organometallic reagents, which are versatile intermediates for creating new carbon-carbon bonds. wikipedia.org In molecules containing multiple halogens, the selectivity of the exchange is a critical factor. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org This principle is directly applicable to this compound.
When treated with an organolithium reagent such as n-butyllithium, the iodine atom at the 5-position is expected to undergo exchange preferentially over the chlorine atom at the 2-position. wikipedia.orgrsc.org This selective exchange would generate the 5-lithio-2-chloro-3-methylthiophene intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position of the thiophene ring.
The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic attack on the halogen atom, potentially involving an "ate-complex" intermediate. harvard.edu The reaction is typically very fast, often exceeding the rate of other reactions like proton transfer. harvard.edu
Role as a Building Block in Complex Organic Synthesis
The differential reactivity of the two halogen atoms makes this compound a valuable and versatile building block in the synthesis of more complex organic molecules, particularly those with applications in materials science and medicinal chemistry.
Formation of Extended π-Conjugated Systems
Thiophene-based π-conjugated polymers and oligomers are of significant interest for their electronic and optoelectronic properties. rsc.orgacs.org The synthesis of these materials often relies on cross-coupling reactions, where halo-thiophenes are key starting materials. rsc.orgmit.edu this compound can be strategically employed in sequential cross-coupling reactions.
For instance, the more reactive C-I bond can participate in a Sonogashira, Suzuki, or Stille coupling reaction first. This would be followed by a subsequent coupling reaction at the less reactive C-Cl bond. This stepwise approach allows for the controlled and directional synthesis of well-defined, extended π-conjugated systems. The methyl group at the 3-position can also influence the properties of the resulting polymers, such as their solubility and solid-state packing. nih.gov The ability to create regioregular polythiophenes is crucial for achieving optimal electronic properties, as it leads to a more planar backbone and efficient charge transport. nih.gov
Construction of Heterocyclic Chalcone (B49325) Analogues
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are known for a wide range of biological activities. researchgate.netjocpr.com The replacement of one of the aryl rings with a thiophene moiety can lead to heterocyclic chalcone analogues with potentially enhanced or novel pharmacological properties. nih.govnih.gov
While direct synthesis of chalcones from this compound is not explicitly detailed in the provided context, the general synthetic route to heterocyclic chalcones involves the Claisen-Schmidt condensation of a heteroaryl methyl ketone with a substituted benzaldehyde. nih.govmdpi.com In this context, derivatives of this compound could serve as precursors to the required heteroaryl ketone. For example, the iodo group could be converted to an acetyl group through a metal-halogen exchange followed by reaction with an appropriate acetylating agent. The resulting 2-chloro-5-acetyl-3-methylthiophene could then undergo condensation with various benzaldehydes to yield a series of novel chalcone analogues. researchgate.netnih.gov The presence of the chloro and methyl substituents on the thiophene ring would likely influence the biological activity of the resulting chalcones.
Interactive Data Table: Synthesis of Heterocyclic Chalcone Analogues
| Reactant 1 | Reactant 2 | Product Type | Condensation Method | Reference |
| 2-Acetyl-5-chlorothiophene | Substituted benzaldehydes | Heterocyclic chalcone analogues | Claisen-Schmidt condensation | researchgate.netnih.gov |
| Acetophenone | Benzaldehyde derivatives | Chalcone derivatives | Claisen-Schmidt condensation | tsijournals.com |
| Heteroaryl methyl ketones | Substituted benzaldehydes | Heterocyclic chalcone analogues | Claisen-Schmidt condensation | mdpi.com |
Thiophene Ring Fragmentation Mechanisms
The fragmentation of the thiophene ring is a process that can occur under various conditions, such as photodissociation or electron impact mass spectrometry. researchgate.netarkat-usa.org While specific studies on the fragmentation of this compound are not available in the provided search results, general principles of thiophene ring fragmentation can be inferred.
Computational studies on the fragmentation of neutral thiophene suggest that a major pathway involves the migration of a hydrogen atom followed by a transition state leading to the formation of acetylene (B1199291) and other smaller fragments. researchgate.net For halogenated thiophenes, such as 2-chlorothiophene (B1346680), the fragmentation process is initiated by the migration of a hydrogen or halogen atom, which then leads to the opening of the ring through either C-C or C-S bond cleavage. researchgate.net This results in the formation of various isomers that subsequently fragment further. researchgate.net
In the case of this compound, the fragmentation pattern would likely be complex, influenced by the presence of three different substituents. The relative bond strengths (C-I vs. C-Cl) and the stability of the potential radical or ionic fragments would play a crucial role in determining the initial bond cleavage and the subsequent fragmentation pathways. It is plausible that the weaker C-I bond would cleave first, leading to a series of fragmentation events.
Dissociation Pathways of Molecular Cations
The fragmentation of the molecular cation of this compound under electron impact is expected to follow several key dissociation pathways, primarily dictated by the nature and position of its substituents on the thiophene ring. The initial ionization would result in the formation of the molecular ion, [C₅H₃ClIS]⁺•. Subsequent fragmentation would likely proceed through the cleavage of the weakest bonds and the elimination of stable neutral fragments.
Based on studies of analogous halogenated and methylated thiophenes, the primary fragmentation routes would likely involve:
Halogen Loss: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Therefore, the initial and most prominent fragmentation pathway is expected to be the loss of an iodine radical (I•) to form the [M - I]⁺ ion. This is a common fragmentation pattern for iodo-aromatic compounds. Loss of a chlorine radical (Cl•) would also occur but likely to a lesser extent.
Methyl Group Fragmentation: The loss of a hydrogen radical from the methyl group to form a stable thienyl-methyl cation, [M - H]⁺, is another probable pathway. Subsequent loss of the entire methyl radical (•CH₃) would also contribute to the fragmentation spectrum, yielding a [M - CH₃]⁺ ion.
Ring Cleavage: Following the initial loss of substituents, the thiophene ring itself can undergo cleavage. Common ring fragmentation pathways for thiophenes involve the expulsion of a neutral acetylene (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS).
A plausible fragmentation cascade could initiate with the loss of the iodine atom, followed by the sequential loss of the chlorine atom and then fragmentation of the remaining thiophene ring.
Table 1: Predicted Major Fragment Ions of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl, ¹²⁷I) |
| [C₅H₃ClIS]⁺• | Molecular Ion | 272 |
| [C₅H₃ClS]⁺ | [M - I]⁺ | 145 |
| [C₅H₃IS]⁺• | [M - Cl]⁺ | 238 |
| [C₄H₃ClS]⁺ | [M - I - H₂]⁺ | 143 |
| [C₃H₃S]⁺ | Thienyl cation | 83 |
| [C₂HS]⁺ | Thioformyl cation | 57 |
Influence of Halogenation on Ring Cleavage
The presence and nature of halogen substituents significantly influence the stability and fragmentation pattern of the thiophene ring. The electronegativity and size of the halogen atoms affect the electron distribution within the aromatic ring and the strength of the carbon-halogen bonds.
In this compound, the two different halogens exert competing effects. Iodine, being less electronegative and having a weaker C-I bond, is expected to be the primary leaving group. The presence of the more electronegative chlorine atom would stabilize the resulting cation to some extent.
The position of the halogens is also critical. The 2- and 5-positions are known to be susceptible to cleavage. The fragmentation of the thiophene ring in halogenated derivatives often proceeds via the formation of halothiophenium ions, which can then undergo ring opening and subsequent fragmentation.
The combined electronic effects of the chloro, iodo, and methyl groups will dictate the precise mechanisms of ring cleavage. The electron-donating nature of the methyl group at the 3-position can influence the stability of adjacent carbon atoms and direct the fragmentation pathways. It is anticipated that the initial loss of the iodine atom would be the dominant process, followed by fragmentation pathways characteristic of 2-chloro-3-methylthiophene (B80250).
Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Chloro 5 Iodo 3 Methylthiophene and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In substituted thiophenes, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. oup.com For instance, in 2-substituted thiophenes, good linear correlations are observed between the chemical shifts of the ring protons and those of the corresponding protons in unsubstituted thiophene (B33073). oup.com The chemical shifts of protons in thiophene and its derivatives are well-documented. For example, the protons in unsubstituted thiophene appear at approximately 7.327 ppm and 7.116 ppm. chemicalbook.com In 2-chloro-3-methylthiophene (B80250), the protons on the thiophene ring would exhibit specific chemical shifts due to the presence of the chloro and methyl groups. chemicalbook.com Similarly, for 2-iodo-3-methylthiophene, the iodo and methyl groups would influence the proton chemical shifts. chemicalbook.com The analysis of ¹H NMR spectra of various substituted thiophenes, such as methyl (substituted 2-thiophenecarboxylate)s, has shown that the coupling constants also provide valuable structural information and correlate with the electronegativity of the substituents. oup.comoup.com
Interactive Table: ¹H NMR Chemical Shifts for Thiophene and Related Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) |
| Thiophene | CDCl₃ | H-2, H-5 | 7.327 |
| Thiophene | CDCl₃ | H-3, H-4 | 7.116 |
| 2-Methylthiophene | CDCl₃ | H-5 | 7.05 |
| 2-Methylthiophene | CDCl₃ | H-4 | 6.881 |
| 2-Methylthiophene | CDCl₃ | H-3 | 6.745 |
| 2-Methylthiophene | CDCl₃ | CH₃ | 2.487 |
| 3,5-Dibromo-2-methylthiophene | CDCl₃ | H-4 | 6.86 |
| 3,5-Dibromo-2-methylthiophene | CDCl₃ | CH₃ | 2.34 |
Carbon-13 (¹³C) NMR spectroscopy is instrumental in determining the carbon framework of a molecule. The chemical shifts of carbon atoms in the thiophene ring are sensitive to the nature and position of substituents. For 2-substituted thiophenes, a correlation between the carbon chemical shifts and Hammett constants has been noted, although it can be poor in some cases. oup.com The chemical shifts of thiophenes can be estimated using substituent chemical shifts (SCS) for substituents in the α (2/5) and β (3/4) positions. stenutz.eu In unsubstituted thiophene, the carbon atoms resonate at specific chemical shifts. chemicalbook.com For 2-methylthiophene, the ¹³C NMR spectrum shows distinct signals for each carbon atom. chemicalbook.com
Solid-state ¹³C NMR spectroscopy is particularly useful for studying the molecular structure and order in condensed phases, such as liquid crystals. acs.org For some thiophene-based mesogens, high-resolution solid-state ¹³C NMR has been employed to determine the molecular structure in the liquid crystalline phase. acs.orgnih.gov This technique, combined with two-dimensional separated local field (2D SLF) experiments, allows for the extraction of ¹³C–¹H dipolar couplings and the calculation of order parameters. acs.org
Interactive Table: ¹³C NMR Chemical Shifts for Thiophene and Analogs
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 2-Chloro-2-methylpropane | CDCl₃ | C(CH₃)₃ | 31.8 |
| 2-Chloro-2-methylpropane | CDCl₃ | C(CH₃)₃ | 67.3 |
| 2-Iodo-2-methylpropane | Not specified | C(CH₃)₃ | 43.4 |
| 4-Iodothioanisole | CDCl₃ | C-1 | 138.80 |
| 4-Iodothioanisole | CDCl₃ | C-4 | 89.36 |
| 4-Iodothioanisole | CDCl₃ | C-2, C-6 | 137.80 |
| 4-Iodothioanisole | CDCl₃ | C-3, C-5 | 128.46 |
| 4-Iodothioanisole | CDCl₃ | CH₃ | 15.86 |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, making it an excellent tool for detecting and identifying organofluorine compounds. wikipedia.org In the context of thiophene analogs, ¹⁹F NMR is invaluable for characterizing fluorinated derivatives and probing their interactions with other molecules. researchgate.netacs.org The technique is particularly useful in fragment-based drug discovery for monitoring ligand binding to macromolecules, as the absence of fluorine in most biological samples eliminates background interference. researchgate.net The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its environment, allowing for the detection of subtle conformational changes and transient interactions. acs.org
Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides further structural information. wikipedia.orghuji.ac.il Long-range ¹⁹F-¹⁹F couplings are also commonly observed. wikipedia.org The ability to perform decoupled experiments simplifies complex spectra. huji.ac.il Recent advancements have led to the development of ¹⁹F-centered NMR approaches that utilize the sensitivity of ¹⁹F and its couplings to obtain a wealth of structural parameters. ed.ac.uk
Solution-state NMR spectroscopy is a powerful method for investigating non-covalent interactions, such as halogen bonding. researchgate.net Halogen bonding is a significant interaction in crystal engineering and can be studied in solution by monitoring changes in NMR chemical shifts. rsc.orgolemiss.edu For instance, ¹H NMR spectroscopy has been used to gain insight into halogen-bonding interactions in the conjugate addition of thiophenes to enones and enals. researchgate.net The quantification of halogen-bonding abilities of various donors has been achieved using ³¹P NMR spectroscopy, where the change in the phosphorus chemical shift correlates with the strength of the interaction. nih.gov These studies provide a means to evaluate catalyst activity in reactions involving halogen-bond donors. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Time-of-flight mass spectrometry (TOF-MS) determines the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. wikipedia.org This technique is known for its high mass resolving power and accuracy. aps.org In the analysis of halogenated thiophenes, TOF-MS can be used to study their fragmentation patterns upon ionization. For example, the fragmentation of 2-chlorothiophene (B1346680) has been investigated using laser-based multiphoton ionization coupled with TOF-MS. researchgate.net Additionally, time-of-flight secondary ion mass spectrometry (TOF-SIMS) can be used to analyze the elemental distribution within a material, indicating, for instance, that sulfur, nitrogen, and iodine atoms can be incorporated into the bulk of a carbon matrix rather than just being on the surface. acs.org
Electrospray Ionization Mass Spectrometry (ESI+)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with high accuracy. In the positive ion mode (ESI+), the analyte molecule is typically protonated ([M+H]⁺) or forms adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
For 2-chloro-5-iodo-3-methylthiophene, while direct ESI+ spectra are not extensively reported in the literature, the analysis of its analogs provides a clear expectation of its behavior. The thiophene ring's sulfur atom can be protonated under acidic ESI conditions. Given the molecular weight of this compound (C₅H₄ClIS), the expected ions in an ESI+ mass spectrum would be readily identifiable.
Table 1: Expected ESI+ Mass Spectrometry Data for this compound
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M]⁺˙ | Molecular Ion | 271.88 |
| [M+H]⁺ | Protonated Molecule | 272.89 |
| [M+Na]⁺ | Sodium Adduct | 294.87 |
| [M+K]⁺ | Potassium Adduct | 310.84 |
Note: m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I, ³²S).
The relative intensities of these peaks would depend on the solvent system and the concentration of alkali metal salts. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in an [M+2] peak with about one-third the intensity of the main isotopic peak, aiding in the confirmation of the presence of a chlorine atom.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly using harder ionization techniques like electron ionization (EI) or through in-source fragmentation and tandem mass spectrometry (MS/MS), provides crucial structural information via the analysis of fragmentation patterns. wikipedia.org The fragmentation of the molecular ion is not random; it proceeds through predictable pathways governed by the strengths of chemical bonds and the stability of the resulting fragments. chemguide.co.uk
For substituted thiophenes, fragmentation often involves the cleavage of substituent groups and the rupture of the aromatic ring. nih.gov In the case of this compound, several key fragmentation pathways can be predicted based on the known behavior of halogenated and alkylated aromatic compounds. libretexts.orgwpmucdn.com
Predicted Fragmentation Pathways:
Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (I•) a highly probable initial fragmentation step, leading to a significant peak at m/z 145.
Loss of Chlorine: Subsequent or alternative loss of a chlorine radical (Cl•) from the molecular ion would produce a fragment at m/z 237.
Loss of Methyl Group: Cleavage of the methyl group (•CH₃) would result in a fragment ion at m/z 257.
Ring Cleavage: Thiophene rings can fragment via the loss of acetylene (B1199291) (C₂H₂) or thioformyl (B1219250) radical (•CHS), leading to smaller fragment ions. nist.govresearchgate.net For instance, the fragment at m/z 145 could further lose the chloro-methyl-acetylene fragment.
Halogen-specific Fragmentation: The initial loss of iodine followed by the loss of a chlorine radical from the resulting fragment is also a plausible pathway. aip.org
The presence of a strong molecular ion peak is a common feature in the mass spectra of aromatic compounds. libretexts.org The analysis of these characteristic losses allows for the precise confirmation of the connectivity of the substituents on the thiophene ring.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Predicted m/z | Origin |
|---|---|---|---|
| [M-CH₃]⁺ | C₄HClIS⁺ | 257 | Loss of methyl radical |
| [M-Cl]⁺ | C₅H₄IS⁺ | 237 | Loss of chlorine radical |
| [M-I]⁺ | C₅H₄ClS⁺ | 145 | Loss of iodine radical |
| [M-Cl-CH₃]⁺ | C₄H₁IS⁺ | 222 | Loss of Cl and CH₃ |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding, making them indispensable for the characterization of substituted thiophenes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the spectrum would be a composite of vibrations from the thiophene ring and its various substituents. By analyzing the spectra of simpler analogs like 2-chlorothiophene nist.govnih.govthermofisher.com and 3-methylthiophene (B123197) nih.govchemicalbook.comresearchgate.netnist.gov, the key vibrational bands can be assigned.
Key Vibrational Regions and Assignments:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.orgnii.ac.jp For the title compound, a single C-H bond remains on the ring, expected to produce a sharp absorption band around 3100 cm⁻¹.
C-C Ring Stretching: The stretching vibrations of the C=C and C-C bonds within the thiophene ring are characteristic and usually occur in the 1600-1350 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net
C-H Bending: In-plane and out-of-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. globalresearchonline.net The specific positions are sensitive to the substitution pattern.
C-S Stretching: The C-S stretching mode in thiophenes is often observed in the 850-600 cm⁻¹ region. iosrjournals.orgresearchgate.net
C-Cl and C-I Stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, while the C-I stretch occurs at lower frequencies, typically between 600-500 cm⁻¹.
Table 3: Predicted FT-IR Vibrational Frequencies (cm⁻¹) for this compound Based on Analogs
| Vibrational Mode | 2-Chlorothiophene nist.govnih.gov | 3-Methylthiophene nist.gov | Predicted Range for this compound |
|---|---|---|---|
| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100-3080 |
| C-C Ring Stretches | ~1520, 1420, 1350 | ~1530, 1450, 1360 | ~1550-1350 |
| C-H Bending | ~1220, 1070, 830 | ~1230, 1080, 770 | ~1250-750 |
| C-S Stretch | ~690 | ~690 | ~700-650 |
| C-Cl Stretch | ~750 | N/A | ~760-720 |
Raman Spectroscopy for Vibrational Energy Analysis
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.
The Raman spectrum of this compound would be particularly informative. The symmetric ring breathing mode of the thiophene ring, often weak in the IR, gives a strong Raman signal. mdpi.com The C-S, C-Cl, and C-I bonds are also expected to be strongly Raman active. Studies on oligothiophenes and polythiophenes have shown that the C=C symmetric stretching mode, appearing around 1460 cm⁻¹, is a dominant feature in their Raman spectra. mdpi.comresearchgate.net
Expected Raman Spectral Features:
Ring Vibrations: Strong peaks corresponding to C=C symmetric stretching (~1450-1490 cm⁻¹) and the ring breathing mode (~800-850 cm⁻¹) are anticipated. jchps.comresearchgate.net
C-S Vibrations: The C-S stretching vibrations will be clearly visible, likely in the 700-600 cm⁻¹ range. iosrjournals.org
Halogen Vibrations: The C-Cl and C-I stretching vibrations will produce intense signals at lower frequencies, providing direct evidence for these functional groups.
Comparing the Raman spectra of thiophene chemicalbook.com, halogenated thiophenes mdpi.com, and alkylthiophenes allows for a detailed analysis of the vibrational energy levels of the target molecule.
X-ray Diffraction Analysis
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Obtaining a suitable single crystal of this compound would allow for its definitive structural elucidation via single-crystal X-ray diffraction. rsc.orgnih.govcam.ac.uk This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and potential halogen bonding.
Based on studies of analogous substituted thiophenes, several packing motifs can be anticipated:
Herringbone Packing: A common arrangement for aromatic molecules, where the edge of one molecule packs against the face of its neighbor. acs.org
π-π Stacking: The planar thiophene rings can stack on top of each other, with typical distances between 3.3 and 3.8 Å. acs.org The substituents would likely cause a slip-stacked arrangement to minimize steric hindrance.
Halogen Bonding: The iodine and chlorine atoms, being electrophilic at their tips (σ-hole), could engage in halogen bonding interactions with the electron-rich sulfur atom or the π-system of a neighboring thiophene ring.
Layered Structures: Many thiophene derivatives form layered structures in the solid state, which can influence the material's electronic properties. acs.orgnih.gov
The crystal structure of a related compound, 4,7-di-(2-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene, was solved and found to crystallize in the monoclinic space group P2₁/c. rsc.org Similarly, other substituted thiophenes often crystallize in common space groups like P-1, P2₁/c, or C2/c. acs.orgnih.govrsc.org The analysis would provide key data points as shown in the hypothetical table below.
Table 4: Representative Crystallographic Data for a Substituted Thiophene Analog
| Parameter | Example Value (from a related structure nih.gov) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.432(3) |
| c (Å) | 12.876(3) |
| β (°) | 95.34(1) |
| Volume (ų) | 2001.5(7) |
| Z (molecules/unit cell) | 4 |
| Packing Motif | π-π stacking and C-H···π interactions |
Note: This data is illustrative and based on a known thiophene derivative structure, not the title compound.
The combination of these advanced analytical techniques provides a powerful and comprehensive framework for the complete structural characterization of this compound, from its elemental composition and connectivity to its detailed vibrational and solid-state structure.
Investigation of Supramolecular Architectures in Crystalline Forms
The solid-state arrangement of molecules, or supramolecular architecture, is dictated by a complex interplay of non-covalent interactions. In the case of halogenated thiophenes such as this compound, the nature and directionality of these interactions are pivotal in determining the crystal packing. While direct crystallographic data for this compound is not extensively reported in publicly accessible literature, the supramolecular chemistry of closely related thiophene analogs provides a robust framework for understanding its likely crystalline architecture. The primary interactions expected to govern the packing of this molecule are halogen bonds, supplemented by other weak forces.
Detailed research into analogous halogenated thiophene derivatives has revealed the critical role of halogen bonding (XB) as a structure-directing force. acs.orgtuni.fi Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, the iodine atom, being a strong halogen bond donor, is expected to be the primary participant in these interactions. The chlorine atom and the sulfur atom of the thiophene ring are potential halogen bond acceptors.
Studies on other iodinated and chlorinated aromatic compounds suggest that a variety of halogen bonding motifs can be anticipated. mdpi.com The most probable interactions for this compound would involve I···Cl and I···S contacts. The formation of these bonds would create specific, directional linkages between molecules, leading to the formation of well-defined supramolecular synthons. These synthons, in turn, would propagate in one, two, or three dimensions to build the final crystal lattice.
The table below summarizes the plausible intermolecular interactions that could define the supramolecular architecture of this compound, based on findings from analogous systems.
| Interaction Type | Donor | Acceptor | Typical Characteristics |
| Halogen Bond (XB) | Iodine (C–I) | Chlorine (C–Cl) | Highly directional, influences packing geometry. |
| Halogen Bond (XB) | Iodine (C–I) | Sulfur (Thiophene) | A form of chalcogen bond, contributes to layered or chain structures. acs.org |
| Halogen Bond (XB) | Iodine (C–I) | Thiophene π-system | Leads to T-shaped or slipped-parallel arrangements. |
| π–π Stacking | Thiophene Ring | Thiophene Ring | Contributes to the stabilization of layered structures. |
The interplay of these interactions is complex. For example, the formation of strong I···Cl bonds might preclude certain π–π stacking geometries. Conversely, favorable π–π stacking could orient the molecules in a way that promotes weaker C–H···Cl or C–H···I hydrogen bonds. The presence of the methyl group at the 3-position will also introduce steric effects that influence the final crystal packing, potentially favoring certain motifs over others. While the sulfur atom in thiophene can act as a halogen bond acceptor, quantum-chemical studies on some model compounds suggest that chalcogen bonds with halogens may be weaker than other types of chalcogen bonds. nih.gov
Density Functional Theory (DFT) Calculations
DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to investigate the properties of organic molecules.
Geometry Optimization and Electronic Structure Prediction
A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, which governs its properties and reactivity. While DFT studies have been performed on similar substituted thiophenes, specific data for this compound is not available.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman frequencies)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies would serve to complement and aid in the assignment of experimental spectra. Although experimental IR and Raman data for this compound exist, with reported IR peaks at 3097, 2919, 1533, and 1449 cm⁻¹ and Raman shifts at 3098, 2919, 1450, and 1379 cm⁻¹, a corresponding theoretical analysis has not been published. core.ac.uk
Table 1: Experimental Spectroscopic Data for this compound
| Spectrum Type | Peak Values |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 6.86 (s, 1H), 2.34 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 136.0 (s), 132.0 (d), 108.8 (s), 108.6 (s), 14.9 (q) |
| IR (neat) νₘₐₓ | 3097, 2919, 1533, 1449, 1378, 1304, 1143, 1022, 950, 814, 783, 691, 625, 586 cm⁻¹ |
| Raman (neat) νₘₐₓ | 3098, 2919, 1450, 1379, 1305, 1160, 1144, 784, 692, 368, 356, 254, 202, 169, 130, 86 cm⁻¹ |
Data sourced from The Effect of Immobilization on Gold on the Temperature Dependence of Photochromic Switching of Dithienylethenes. core.ac.uk
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A computational study would determine the energies and spatial distributions of these orbitals for this compound, providing insight into its potential as an electron donor or acceptor. Such specific calculations for this compound are currently absent from the literature.
Local Energy Decomposition (LED) Analysis for Interaction Quantification
Local Energy Decomposition (LED) analysis is a sophisticated method used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion forces. This type of analysis would be invaluable for understanding intermolecular interactions involving this compound, for instance, in crystal packing or in a solvent. There are no published LED analyses for this molecule.
Ab Initio Calculation Methodologies
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. They are often more computationally intensive but can provide very high accuracy.
Reaction Enthalpy Estimation for Dissociation Pathways
Ab initio calculations are well-suited for estimating the reaction enthalpies of various chemical processes, such as bond dissociation. For this compound, this could be used to predict the energy required to break the C-Cl, C-I, or C-S bonds, indicating the most likely initial steps in thermal decomposition or photochemical reactions. To date, no such theoretical investigation into the dissociation pathways of this compound has been reported.
Appearance Energy Calculations for Fragment Ions
Theoretical studies on the dissociation mechanism of thiophene have calculated the appearance energies for various fragment ions. researchgate.net For instance, the fragmentation of the thiophene cation can lead to products such as acetylene and H₂C=C=S⁺ through a barrierless, two-step process. researchgate.net In halogenated thiophenes, the fragmentation process is often initiated by the migration of a hydrogen or halogen atom, followed by the cleavage of a C-C or C-S bond, leading to various isomers and their subsequent fragmentation. researchgate.net
The fragmentation pattern of iodo- and chloro-substituted aromatic compounds is well-documented. For iodo-alkanes, a common fragmentation is the loss of the iodine atom or an HI molecule. docbrown.info The carbon-iodine bond is typically the weakest bond in the molecule, making the loss of the iodine radical a probable event. docbrown.info Similarly, for chloro-alkanes, the loss of a chlorine radical or an HCl molecule is a characteristic fragmentation pathway. docbrown.info The presence of both chlorine and iodine in this compound suggests a complex fragmentation pattern, with competing pathways involving the loss of Cl, I, HCl, HI, and various other radical and neutral species.
A theoretical study on the dissociation of thiophene has provided calculated appearance energies for several fragment ions, as detailed in the table below. While these values are for the parent thiophene molecule, they offer a foundational understanding of the energy requirements for breaking specific bonds within the thiophene ring system.
| Fragment Ion | Dissociation Channel | Appearance Energy (kcal/mol) |
| C₂H₂S⁺ | Thiophene → C₂H₂S⁺ + C₂H₂ | Data not available in provided context |
| C₃H₃⁺ | Thiophene → C₃H₃⁺ + CHS | Data not available in provided context |
| HCS⁺ | Thiophene → HCS⁺ + C₃H₃ | Data not available in provided context |
| Data derived from theoretical studies on thiophene dissociation. researchgate.net |
The actual appearance energies for the fragment ions of this compound would be influenced by the electronic effects of the chloro, iodo, and methyl substituents on the thiophene ring.
Investigation of Non-Covalent Interactions
Non-covalent interactions play a pivotal role in determining the supramolecular chemistry and material properties of thiophene derivatives. For this compound, several types of non-covalent interactions are of significant interest.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). In this compound, both the chlorine and iodine atoms can act as halogen bond donors. The iodine atom, being larger and more polarizable, is expected to form stronger halogen bonds than the chlorine atom.
Studies on diiodothiophene have shown a preference for the formation of C–I···I interactions over C–I···S interactions in co-crystalline structures. clemson.edu This indicates that the iodine atom in a thiophene ring can effectively participate in halogen bonding. The strength and directionality of these bonds make them valuable tools in crystal engineering. clemson.edu The interaction between an electrophilic region on the halogen and a Lewis base, such as an amine or an arene, is primarily driven by electrostatics. rsc.org
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (in this case, the sulfur atom of the thiophene ring) acting as an electrophilic center. The sulfur atom in thiophene can act as a chalcogen bond donor, interacting with nucleophiles.
In some systems, there can be competition between halogen and chalcogen bonding. clemson.edunih.gov For example, in certain chalcogenadiazole derivatives, a bifurcated chalcogen-nitrogen interaction was found to be structurally more influential than halogen-halogen interactions. nih.gov However, in diiodothiophene, halogen bonding with iodide was preferred over chalcogen bonding with the thiophene sulfur. clemson.edu The relative strength of these interactions depends on the specific molecular and crystalline environment. Theoretical studies combining database analysis and DFT calculations have shown that halogen bonding is generally more favorable with amine donors, while pnicogen bonding (a related interaction) is stronger with arene donors. rsc.org
The aromatic thiophene ring in this compound can participate in π-π stacking interactions. These interactions are crucial for the organization of molecules in the solid state and can influence the electronic properties of materials. The presence of substituents on the thiophene ring, such as the methyl group, can affect the geometry and strength of these interactions. nih.govvscentrum.be
Computational studies on substituted indoles, which are also aromatic heterocycles, have shown that halogenation can either increase or decrease the stability of π-π stacking, depending on the position and type of halogen. vscentrum.be The geometry of the stacking, whether face-to-face or edge-to-face, is also influenced by the substituents. In some cadmium metal-organic frameworks, destabilizing π-π stacking interactions have been observed, leading to unexpected photoluminescence properties. rsc.org
The strength and nature of non-covalent interactions can be quantified using computational methods such as energy decomposition analysis (EDA). EDA partitions the total interaction energy into physically meaningful components, including electrostatic, Pauli repulsion, polarization, dispersion, and charge transfer terms. nih.gov
For thiophene clusters, the nature of non-covalent interactions has been studied using the quantum theory of atoms in molecules (QTAIM). uit.nonih.gov This method analyzes the electron density to identify bond critical points and characterize the interactions. In a study of halogen-bonded complexes, EDA revealed that charge transfer can sometimes dominate over the electrostatic σ-hole interaction. nih.gov
Energy framework calculations on substituted chalcogenadiazoles have shown that a bifurcated chalcogen bond can be collectively stronger than halogen bonding in certain systems. nih.gov For di- and tri-iododiorganyltellurium(IV) derivatives, DFT calculations have been used to analyze the energetic contributions of chalcogen bonds, halogen bonds, and halogen-halogen contacts. mdpi.com These computational tools are invaluable for understanding the complex interplay of different non-covalent interactions.
| Interaction Type | Typical Energy Range (kcal/mol) | Key Contributing Factors |
| Halogen Bonding | -1 to -40 | Halogen polarizability, σ-hole strength, acceptor nucleophilicity |
| Chalcogen Bonding | -1 to -20 | Chalcogen polarizability, σ-hole strength, acceptor nucleophilicity |
| π-π Stacking | -1 to -10 | Aromatic system size, substituent effects, geometry (face-to-face, edge-to-face) |
| General energy ranges for non-covalent interactions. |
Quantum Chemistry Approaches to Electron Density Distribution and Reactivity Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electron density distribution and predicting the reactivity of molecules like this compound.
The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic regions of a molecule. For this compound, the iodine and chlorine atoms are expected to have regions of positive electrostatic potential (σ-holes), making them susceptible to nucleophilic attack. The sulfur atom can also exhibit a σ-hole, enabling chalcogen bonding. The π-system of the thiophene ring represents a region of high electron density.
The reactivity of the molecule can be predicted by analyzing the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In a study of novel thiophene derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level were used to explore their physical, optical, and chemical reactive parameters. najah.edu Similar calculations on this compound would provide valuable information about its electronic properties and reactivity towards different reagents.
Conclusion
2-Chloro-5-iodo-3-methylthiophene represents a significant and versatile chemical entity within the broader class of halogenated thiophenes. Its unique substitution pattern, featuring two distinct and reactive halogen atoms, coupled with a methyl group, provides chemists with a powerful tool for the construction of complex organic molecules and novel functional materials. The ability to selectively functionalize the molecule at different positions opens up a wide array of possibilities for creating tailor-made structures with precisely controlled properties. As the demand for advanced organic materials continues to grow, the importance of such versatile building blocks in driving innovation in fields ranging from pharmaceuticals to organic electronics is undeniable. Further exploration of the reactivity and applications of this compound is poised to unlock new and exciting avenues in contemporary chemical research.
Applications of 2 Chloro 5 Iodo 3 Methylthiophene in Functional Materials and Advanced Organic Synthesis
Role in Organic Electronics and Conjugated Polymer Systems
In the field of organic electronics, 2-Chloro-5-iodo-3-methylthiophene serves as a critical monomer for the synthesis of π-conjugated polymers. These polymers are the active components in a variety of devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). The specific substitution pattern of the monomer directly influences the properties of the resulting polymer, such as its regioregularity, molecular weight, and solid-state packing, which in turn dictate its electronic performance.
Building Blocks for High-Performance Organic Solar Cells (OSCs)
Polythiophene derivatives are extensively studied as electron-donor materials in the active layer of organic solar cells. rsc.orgmdpi.com Polymers synthesized from monomers like this compound are designed to have specific energy levels (HOMO/LUMO) and strong light absorption to facilitate efficient charge generation and transfer when blended with an electron-acceptor material. rsc.org The resulting polymers, such as poly(3-alkylthiophene)s (P3ATs), are prized for their optoelectronic properties and their potential for low-cost, large-scale production of solar cells. rsc.orgmagtech.com.cn
Furthermore, halogenated thiophenes, including structures similar to this compound, are used as solid additives in the bulk heterojunction (BHJ) layer of OSCs. researchgate.netbohrium.com These additives can help to optimize the nanoscale morphology of the donor-acceptor blend, which is crucial for improving device efficiency and stability. researchgate.net For instance, the use of a perhalogenated thiophene (B33073), 2,5-dichloro-3,4-diiodothiophene, as a solid additive has been shown to enhance molecular packing, suppress charge recombination, and significantly boost the power conversion efficiencies of multiple OSC systems. bohrium.com
Monomers for Catalyst Transfer Polycondensation for π-Conjugated Polymers
The synthesis of well-defined, regioregular polythiophenes is essential for high-performance electronic devices. This compound is an ideal monomer for Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. nih.govumich.edu This method is a living, chain-growth process that allows for precise control over the polymer's molecular weight and low polydispersity. nih.govrsc.org
The process begins with a selective Grignard exchange reaction at the more reactive carbon-iodine bond, using reagents like isopropylmagnesium chloride. nih.gov The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates the cross-coupling polymerization. nih.govrsc.org The nickel catalyst "walks" along the growing polymer chain, which proceeds via a catalyst transfer mechanism, ensuring a highly regioregular, head-to-tail (HT) linkage of the thiophene units. nih.gov This high degree of regioregularity leads to better solid-state packing and improved charge mobility in the final material. magtech.com.cn The use of dihalogenated monomers like 2-bromo-5-iodo-3-alkylthiophenes in KCTP is a well-established strategy for achieving this control. nih.govrsc.org
Table 1: Representative Data for Poly(3-alkylthiophene) Synthesis via KCTP/GRIM This table presents illustrative data based on typical findings in the literature for similar polymerization reactions.
| Monomer | Catalyst | Polymer | M_n (kDa) | PDI (Đ_M) | Regioregularity (%) |
| 2-Bromo-3-hexyl-5-iodothiophene | Ni(dppp)Cl₂ | P3HT | 10 - 70 | < 1.5 | > 95% |
| 2-Bromo-3-octyl-5-iodothiophene | Ni(dppp)Cl₂ | P3OT | 10 - 70 | < 1.5 | > 95% |
| 2,5-Dibromo-3-(decylthio)thiophene | Ni(dppp)Cl₂ | P3DTT | 10.1 | 1.25 | ~86% |
Data synthesized from findings reported in literature such as nih.gov and ntu.edu.tw. M_n = Number-average molecular weight; PDI = Polydispersity Index.
Engineering of Supramolecular Assemblies via Halogen and Chalcogen Bonding
Beyond covalent polymerization, the iodine and sulfur atoms of this compound enable the construction of ordered, non-covalent supramolecular assemblies. These interactions are crucial in crystal engineering for controlling the solid-state arrangement of molecules, which directly impacts the material's bulk properties. acs.orgrsc.org
The iodine atom on the thiophene ring can act as a potent halogen bond (XB) donor. acs.org Halogen bonding is a highly directional interaction between an electropositive region on the halogen (the σ-hole) and a Lewis base, such as a nitrogen or another halogen atom. acs.org Studies on similar iodinated thiophenes have shown that C–I···N and C–I···X (where X = Cl, Br, I) interactions are effective in directing the self-assembly of molecules into predictable architectures like one-dimensional ribbons or two-dimensional networks. acs.orgacs.orgrsc.org The interaction energies for these bonds can range from -4.4 to -56.0 kJ mol⁻¹, demonstrating their strength and utility as a design tool. acs.org
Simultaneously, the sulfur atom of the thiophene ring can participate in chalcogen bonding (ChB), another type of σ-hole interaction. acs.orgmdpi.com The sulfur can act as either a chalcogen bond donor or acceptor, forming S···N, S···S, or S···Cl interactions that contribute to the cohesion of the crystal structure. acs.orgnih.gov In many crystalline structures of thiophene derivatives, halogen and chalcogen bonds act cooperatively to guide the formation of complex supramolecular architectures. acs.orgnih.gov This "bottom-up" approach to material design allows for fine-tuning of molecular packing, which is essential for optimizing charge transport pathways in organic semiconductors. researchgate.netacs.org
Table 2: Characteristics of Non-Covalent Interactions in Thiophene-Based Systems This table summarizes typical interaction parameters derived from computational and experimental studies on similar molecular systems.
| Interaction Type | Donor | Acceptor | Typical Distance | Interaction Energy (kJ mol⁻¹) |
| Halogen Bond | C–I | NPy | ~2.8 Å | -26.3 to -56.0 |
| Halogen Bond | C–I | Cl/Br/I | Shorter than vdW sum | -4.4 to -18.7 |
| Chalcogen Bond | C–S | N | Varies | ~10-13 kcal/mol (for similar N···S) |
| Chalcogen Bond | C–S | Cl | Varies | ~ -7.8 kcal/mol (for similar C-S···Cl) |
Data synthesized from findings reported in literature such as acs.org, researchgate.net, and nih.gov. vdW = van der Waals radii.
Precursors for Advanced Organic Synthetic Intermediates
The differential reactivity of the carbon-chlorine and carbon-iodine bonds makes this compound a highly valuable precursor for creating more complex organic molecules. The C–I bond is typically more reactive than the C–Cl bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position of the thiophene ring, while leaving the chlorine atom at the 2-position available for subsequent reactions.
This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the construction of precisely defined molecular architectures. For example, a Suzuki or Stille coupling reaction could be performed selectively at the iodo-position, followed by a different coupling reaction at the chloro-position. This versatility makes the compound an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and the complex monomers needed for donor-acceptor conjugated polymers. google.com The synthesis of regioregular polythiophenes via KCTP is itself a prime example of its use as a precursor, where it is transformed from a small molecule into a high-molecular-weight polymer. nih.govrsc.org
Design of Functional Materials with Tuned Electronic Properties
Ultimately, this compound is a molecular tool for the rational design of functional materials with precisely tuned electronic properties. The ability to control polymer synthesis via KCTP allows for the tuning of molecular weight and regioregularity, which directly impacts the material's solubility, film-forming properties, and charge carrier mobility. nih.govrsc.org
The presence of the methyl group at the 3-position influences the polymer's solubility and can affect the planarity of the polymer backbone. The strategic placement of halogens not only facilitates controlled polymerization but also lowers the HOMO/LUMO energy levels of the molecule, which is a critical parameter in the design of materials for OSCs. rsc.org Furthermore, the capacity for directed self-assembly through halogen and chalcogen bonding provides a non-covalent method for controlling the solid-state morphology of these materials. rsc.orgacs.org By combining controlled polymerization with supramolecular engineering, researchers can use this compound to create a new generation of organic electronic materials with properties optimized for specific applications.
Concluding Remarks and Future Research Perspectives
Current Gaps in Understanding and Research Opportunities
There is a noticeable lack of dedicated research on 2-Chloro-5-iodo-3-methylthiophene itself. While its synthesis and reactivity can be largely predicted, detailed experimental studies are needed to confirm these predictions. A key research opportunity lies in developing a high-yield, scalable, and regioselective synthesis for this compound. Fully characterizing its physical and chemical properties would provide a valuable dataset for the scientific community.
Potential for Novel Derivatives and Applications
The true potential of this compound lies in the novel derivatives it can generate. Future research should focus on exploring the scope of its reactivity in various cross-coupling reactions. Synthesizing libraries of new compounds based on this scaffold could lead to the discovery of materials with novel electronic or optical properties, or drug candidates with unique biological activities. For example, its use in creating new photochromic materials or specific enzyme inhibitors represents an exciting avenue for exploration.
Methodological Advancements in Synthesis and Characterization
Advancements in catalytic systems, such as the development of more efficient palladium or copper catalysts, could make the synthesis of derivatives from this compound more efficient and sustainable. Furthermore, advanced characterization techniques could provide deeper insights into the structure and dynamics of its derivatives, aiding in the rational design of new functional molecules.
Q & A
Basic: What synthetic pathways are most effective for optimizing yield and purity of 2-Chloro-5-iodo-3-methylthiophene?
Answer:
The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions. Key considerations include:
- Catalyst selection : Pd-PEPPSI-SIPr demonstrates high efficiency in coupling halogenated thiophenes, achieving yields up to 87% .
- Solvent system : THF is preferred for its ability to stabilize intermediates and enhance reaction homogeneity.
- Temperature and time : Reactions conducted at 60°C for 24 hours balance reactivity and side-product suppression .
- Precursor purification : Pre-purification of starting materials (e.g., 3-methylthiophene derivatives) via column chromatography reduces competing side reactions .
Basic: What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Comprehensive characterization requires:
- NMR spectroscopy : and NMR (e.g., δ 6.81–7.20 ppm for aromatic protons, δ 14.2–140.5 ppm for carbons) confirm substitution patterns and electronic environments .
- High-Resolution Mass Spectrometry (HRMS) : DART-ESI+ validates molecular mass (e.g., observed m/z 651.1778 vs. calculated 651.1781 for analogous chlorothiophenes) .
- IR spectroscopy : Peaks at 1549 cm (C=C stretching) and 834 cm (C-Cl bending) indicate functional groups .
- X-ray crystallography : Resolves regiochemistry and bond angles (e.g., mean C–C bond length 0.004 Å in similar thiophene derivatives) .
Advanced: How do chlorine and iodine substituents influence cross-coupling reactivity in 3-methylthiophene derivatives?
Answer:
- Electronic effects : The electron-withdrawing Cl group activates the thiophene ring for electrophilic substitution, while iodine’s polarizability enhances oxidative addition in Pd-mediated couplings .
- Steric considerations : Steric hindrance from the 3-methyl group necessitates bulky ligands (e.g., SIPr in Pd-PEPPSI-SIPr) to prevent catalyst deactivation .
- Competitive pathways : Iodine’s labile nature may lead to protodehalogenation; using TMPMgCl·LiCl as a base minimizes this side reaction .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Answer:
- Validation via crystallography : Single-crystal X-ray structures (e.g., R factor = 0.053 for analogous chlorothiophenes) provide empirical bond metrics to benchmark DFT calculations .
- Solvent modeling : Include explicit solvent effects (e.g., THF dielectric constant) in computational models to improve agreement with experimental NMR chemical shifts .
- Replicate conditions : Ensure computational studies mirror reaction temperatures and catalyst loadings used in synthesis .
Advanced: What strategies mitigate thermal or oxidative degradation of this compound during storage?
Answer:
- Inert storage : Argon atmospheres and amber vials reduce photooxidation and moisture absorption .
- Stability assays : Monitor decomposition via TGA (thermal stability) and HPLC (purity decay) under accelerated aging conditions (e.g., 40°C/75% RH) .
- Additive stabilization : Antioxidants like BHT (0.1% w/w) suppress radical-mediated degradation pathways .
Basic: How should solvent systems be selected for reactions involving this compound?
Answer:
- Polar aprotic solvents : THF or DMF enhance solubility of halogenated thiophenes while stabilizing Grignard or organozinc intermediates .
- Avoid protic solvents : Methanol or water may hydrolyze iodine substituents, leading to byproducts like thiophenols .
- Low-temperature reactions : Use dichloromethane (–40°C) to control exothermic reactions in halogenation steps .
Advanced: What mechanistic insights explain regioselectivity in further functionalization of this compound?
Answer:
- Directed metallation : The 5-iodo group directs lithiation to the 4-position, enabling selective functionalization (e.g., carboxylation or alkylation) .
- Nucleophilic aromatic substitution : Chlorine at C2 activates the ring for substitution at C5, but steric hindrance from the methyl group at C3 limits accessibility .
- Cross-coupling bias : Suzuki-Miyaura reactions favor coupling at iodine due to lower bond dissociation energy compared to chlorine .
Advanced: How can researchers address discrepancies in reported NMR data for halogenated thiophenes?
Answer:
- Standardized referencing : Calibrate spectra using internal standards (e.g., TMS) and deuterated solvents to minimize solvent shift variations .
- Paramagnetic shielding analysis : Correlate chemical shifts with substituent electronegativity (e.g., iodine’s deshielding effect at C5) .
- Multi-method validation : Cross-validate NMR assignments with HSQC and HMBC experiments .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Distillation : Fractional distillation under reduced pressure (bp 147–159°C) separates volatile byproducts .
- Chromatography : Silica gel columns with hexane/EtOAc (9:1) resolve nonpolar impurities .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product with >97% purity .
Advanced: What role do halogen substituents play in modulating the compound’s electronic properties?
Answer:
- Hammett parameters : Chlorine (σ = 0.37) and iodine (σ = 0.35) reduce ring electron density, enhancing electrophilicity at C4 .
- Conjugation effects : Iodine’s polarizable π-system extends conjugation, red-shifting UV-Vis absorption maxima compared to non-halogenated analogs .
- Electrochemical stability : Cyclic voltammetry reveals iodine’s lower oxidation potential (–1.2 V vs. SCE), influencing redox-driven applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
